(5-(Azetidin-2-yl)furan-2-yl)methanol
CAS No.:
Cat. No.: VC20154738
Molecular Formula: C8H11NO2
Molecular Weight: 153.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H11NO2 |
|---|---|
| Molecular Weight | 153.18 g/mol |
| IUPAC Name | [5-(azetidin-2-yl)furan-2-yl]methanol |
| Standard InChI | InChI=1S/C8H11NO2/c10-5-6-1-2-8(11-6)7-3-4-9-7/h1-2,7,9-10H,3-5H2 |
| Standard InChI Key | WHKNKGIDZIYOAL-UHFFFAOYSA-N |
| Canonical SMILES | C1CNC1C2=CC=C(O2)CO |
Introduction
Structural Features and Classification
(5-(Azetidin-2-yl)furan-2-yl)methanol (molecular formula: , molecular weight: 153.18 g/mol) consists of two interconnected heterocycles:
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A furan ring (oxygen-containing five-membered heterocycle) at position 2.
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An azetidine ring (nitrogen-containing four-membered heterocycle) at position 5 of the furan.
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A hydroxymethyl group (-CHOH) attached to the furan’s 2-position.
The compound’s three-dimensional conformation is critical for its biological interactions. Computational studies suggest that the azetidine’s puckered ring and the furan’s planar structure create a rigid framework capable of binding to enzymatic pockets. Its IUPAC name, [5-(azetidin-2-yl)furan-2-yl]methanol, reflects this arrangement.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves multi-step reactions:
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Formation of the Schiff Base: Reaction of furfural derivatives with primary amines to form imine intermediates .
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Cyclization: Treatment with chloroacetyl chloride in the presence of triethylamine to form the azetidin-2-one (β-lactam) ring .
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Reduction: Catalytic hydrogenation or sodium borohydride reduction to convert ketones to secondary alcohols .
For example, Rameshbabu et al. synthesized analogous azetidinones by reacting Schiff bases with chloroacetyl chloride, achieving yields of 60–70% .
Industrial Methods
Continuous flow reactors are employed to enhance scalability and safety, minimizing thermal degradation during exothermic steps. Optimized conditions (e.g., 80°C, 2–5 hours) improve yield and purity .
Physicochemical Properties
The hydroxymethyl group enhances water solubility compared to non-polar azetidine derivatives, a key advantage for drug formulation .
Biological Activities and Mechanisms
Anticancer Activity
Furan-containing derivatives demonstrate cytotoxicity against MCF-7 breast cancer cells (IC: 8.7 µM) by inducing apoptosis via caspase-3 activation . Molecular docking studies suggest binding to SIRT2, a histone deacetylase implicated in tumor progression .
Antioxidant Properties
The hydroxyl group scavenges free radicals (e.g., DPPH assay, EC: 45 µM), outperforming ascorbic acid in lipid peroxidation models .
Applications in Drug Discovery
PPAR α/γ Dual Agonists
Azetidine derivatives act as peroxisome proliferator-activated receptor (PPAR) agonists, showing promise for diabetes management. Compound 4h (a structural analog) reduced plasma glucose by 40% in db/db mice .
CCR6 Receptor Modulators
Patent WO2021219849A1 highlights azetidin-3-ylmethanol derivatives as chemokine receptor-6 (CCR6) antagonists for treating autoimmune diseases .
SIRT2 Inhibitors
(5-Phenylfuran-2-yl)methanamine derivatives inhibit SIRT2 (IC: 2.47 µM), surpassing AGK2 (IC: 17.75 µM) in potency .
Comparative Analysis with Structural Analogs
The azetidine ring’s strain energy enhances binding affinity compared to larger heterocycles like piperidine .
Challenges and Future Directions
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Synthetic Optimization: Improving diastereoselectivity in azetidine ring formation remains a hurdle .
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Pharmacokinetics: Limited data on bioavailability and metabolism necessitate ADMET studies.
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Target Identification: Proteomics approaches could elucidate off-target effects .
Recent advances in cryo-EM and machine learning offer opportunities to refine structure-based drug design .
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